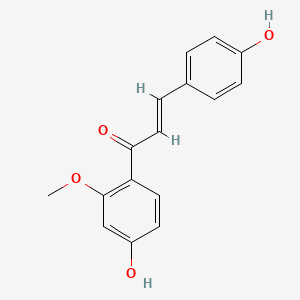

2'-O-Methylisoliquiritigenin

Description

This compound has been reported in Dracaena cochinchinensis, Dracaena cambodiana, and other organisms with data available.

Anti-allergic from the roots and heartwood of Caesalpinia sappan; structure in first source

Propriétés

IUPAC Name |

(E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACBGANPVNHGNP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112408-67-0 | |

| Record name | 4,4'-Dihydroxy-2'-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112408670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIHYDROXY-2'-METHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHE9JFQ1U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 212 °C | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Chalcone: A Technical Guide to the Natural Sources of 2'-O-Methylisoliquiritigenin

For Immediate Release

Shanghai, China – December 5, 2025 – In the intricate world of phytochemicals, the chalcone (B49325) 2'-O-Methylisoliquiritigenin has emerged as a compound of significant interest for researchers in drug development and the natural products industry. This technical guide provides an in-depth exploration of its natural origins, supported by available quantitative data, detailed experimental protocols for its isolation and analysis, and an elucidation of its known biological signaling pathways.

Unveiling the Botanical Origins of this compound

This compound, a methylated derivative of isoliquiritigenin (B1662430), is a naturally occurring chalcone that has been identified in a select number of plant species. Its presence is most notably documented in the heartwood of species from the Dalbergia and Caesalpinia genera, as well as in plants from the Fabaceae family like alfalfa and certain licorice species.

The primary botanical sources identified in scientific literature include:

-

Dalbergia odorifera : The heartwood of this precious rosewood species is a known source of this compound.[1][2] This compound has been isolated from D. odorifera and identified as a cytotoxic agent.[2]

-

Caesalpinia sappan L. : Also known as Sappanwood, this plant is another documented source of this compound.[3]

-

Medicago sativa L. (Alfalfa) : Research has shown that alfalfa possesses the enzymatic machinery to methylate isoliquiritigenin at the 2'-hydroxyl group, leading to the formation of this compound.

-

Glycyrrhiza echinata L. (a licorice species) : Similar to alfalfa, this species of licorice is capable of the enzymatic O-methylation of isoliquiritigenin.

While these plants are confirmed sources, quantitative data on the concentration of this compound remains limited in publicly available literature. The tables below summarize the available information on the natural sources and the types of compounds found alongside this compound.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Common Name | Plant Part(s) Containing the Compound |

| Dalbergia odorifera T. Chen | Fabaceae | Fragrant Rosewood | Heartwood[1][2] |

| Caesalpinia sappan L. | Fabaceae | Sappanwood | Not specified in detail |

| Medicago sativa L. | Fabaceae | Alfalfa | Seedlings and cell cultures |

| Glycyrrhiza echinata L. | Fabaceae | A species of Licorice | Cultured cells |

Table 2: Co-occurring Bioactive Compounds in a Key Source

| Source Plant | Co-occurring Compounds |

| Dalbergia odorifera | Medicarpin, Formononetin, Tectorigenin, Mucronulatol, (3R)-5'-methoxyvestitol, Hydroxyobtustyrene, Liquiritigenin, (3R)-calussequinone[2] |

Methodologies for Investigation: A Guide to Experimental Protocols

The successful extraction, isolation, and quantification of this compound are paramount for further research. This section outlines generalized yet detailed experimental protocols based on standard methodologies for flavonoid analysis.

Protocol 1: Extraction and Isolation of this compound from Plant Material

This protocol provides a general framework for the extraction and isolation of this compound from its natural sources.

-

Sample Preparation : The initial step involves the meticulous preparation of the plant material.[4] Foreign matter should be removed, and the appropriate plant part (e.g., heartwood) should be selected.[5] The material is then dried and ground to a fine powder to increase the surface area for extraction.[5]

-

Extraction :

-

Solvent Selection : The choice of solvent is critical and depends on the polarity of the target compound. For chalcones like this compound, polar solvents such as methanol (B129727), ethanol, or ethyl acetate (B1210297) are typically employed.[5]

-

Extraction Technique : Maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be utilized.[5] A common approach involves macerating the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 24-72 hours), followed by filtration. This process is often repeated multiple times to ensure exhaustive extraction.

-

-

Purification and Isolation :

-

Solvent Partitioning : The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the extract between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar constituents. The polar phase, containing the flavonoids, is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate.

-

Chromatographic Techniques : The fraction enriched with this compound is then subjected to various chromatographic methods for purification.

-

Column Chromatography : Silica gel or Sephadex LH-20 are commonly used as the stationary phase. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the different components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, preparative HPLC with a C18 column is often the method of choice, allowing for the isolation of highly pure this compound.

-

-

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantitative analysis of this compound in plant extracts.

-

Preparation of Standard Solutions : A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of standard solutions of known concentrations are then prepared by serial dilution of the stock solution to construct a calibration curve.

-

Sample Preparation : The plant extract is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[6]

-

HPLC Conditions :

-

Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation of flavonoids.

-

Mobile Phase : A gradient elution is commonly employed, consisting of two solvents, typically acetonitrile (B52724) (solvent A) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape (solvent B).[6] The gradient program is optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate : A typical flow rate is 1.0 mL/min.

-

Detection : A UV-Vis or Diode Array Detector (DAD) is used for detection. The detection wavelength should be set at the maximum absorbance of this compound.

-

Injection Volume : A standard injection volume of 10-20 µL is used.

-

-

Quantification : The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.

Illuminating the Biological Activity: Signaling Pathways Modulated by this compound

Emerging research indicates that this compound, also referred to as Isoliquiritigenin 2'-methyl ether (ILME), exerts its biological effects by modulating key cellular signaling pathways.[3] The primary pathways influenced are the NF-κB, MAPK, and Nrf2 pathways, which are central to inflammation and cellular defense mechanisms.

Inhibition of Pro-inflammatory Pathways: NF-κB and MAPK

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3] These pathways are critical drivers of the inflammatory response. By suppressing their activation, this compound can potentially reduce the production of pro-inflammatory mediators.

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Activation of the Cellular Defense Pathway: Nrf2 and HO-1

In addition to its anti-inflammatory effects, this compound has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). The activation of the Nrf2/HO-1 axis is a crucial cellular defense mechanism against oxidative stress.

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Conclusion and Future Directions

This compound stands as a promising natural compound with demonstrable biological activities. Its presence in several medicinal plants, coupled with its ability to modulate key signaling pathways involved in inflammation and cellular protection, underscores its potential for further investigation in drug discovery and development. However, to fully unlock its therapeutic potential, further research is critically needed to establish a comprehensive quantitative profile of this compound in its natural sources and to develop and validate standardized protocols for its extraction and analysis. More in-depth studies into its molecular mechanisms of action will further illuminate its therapeutic promise.

References

A Technical Guide to the Chemical Synthesis of 2'-O-Methylisoliquiritigenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed chemical synthesis route for 2'-O-Methylisoliquiritigenin, a methylated derivative of the naturally occurring chalcone, isoliquiritigenin. This document outlines a direct and efficient synthetic approach, moving away from the complexities of protection-deprotection strategies on the parent compound. The methodologies presented are based on established organic chemistry principles and supported by findings from peer-reviewed literature. Additionally, this guide details the known biological signaling pathway of this compound, offering insights for its potential therapeutic applications.

Synthetic Strategy: Claisen-Schmidt Condensation

The most direct and efficient method for the synthesis of this compound (also known as 4,4'-dihydroxy-2'-methoxychalcone) is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. For the target molecule, the selected precursors are 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde (B117250). This approach avoids the multiple steps of protecting and deprotecting the hydroxyl groups of isoliquiritigenin, which would likely result in lower overall yields and more complex purification procedures.

The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones, with reaction conditions that are generally mild and amenable to a variety of functional groups.[1][2][3] The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent at room temperature.[4]

Experimental Protocol

This section details the proposed experimental procedure for the synthesis of this compound via Claisen-Schmidt condensation.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 2-Hydroxy-4-methoxyacetophenone | C₉H₁₀O₃ | 166.17 | ≥98% |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | ≥98% |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% |

| Ethanol (B145695) (EtOH) | C₂H₅OH | 46.07 | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexane (B92381) | C₆H₁₄ | 86.18 | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade |

Reaction Setup and Procedure

-

Preparation of Reactant Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-4-methoxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in anhydrous ethanol (approximately 10 mL per gram of acetophenone). Stir the mixture at room temperature until all solids are dissolved.

-

Initiation of Condensation: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (40-60% w/v, 2.0-3.0 eq) dropwise over a period of 15-20 minutes. The reaction mixture is expected to develop a deep color.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane (e.g., 3:7 v/v).[5] The reaction is typically complete within 24-48 hours.

-

Work-up and Neutralization: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of approximately 5-6 by the slow addition of 1 M hydrochloric acid. This will precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven at a temperature not exceeding 50°C.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a crystalline solid.[5] The purity of the final compound should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

References

- 1. Reinvestigation of the synthesis of isoliquiritigenin: application of Horner-Wadsworth-Emmons reaction and Claisen-Schmidt condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. scitepress.org [scitepress.org]

An In-depth Technical Guide to the Biosynthesis of 2'-O-Methylisoliquiritigenin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methylisoliquiritigenin is a chalcone (B49325), a type of flavonoid, found in various plants, most notably in licorice (Glycyrrhiza species). This compound has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. A thorough understanding of its biosynthesis pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems, as well as for synthesizing novel derivatives with improved therapeutic potential. This technical guide provides a comprehensive overview of the biosynthesis of this compound, including the core enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a two-stage process. The first stage involves the general phenylpropanoid and flavonoid pathways, which produce the precursor molecule, isoliquiritigenin (B1662430). The second stage is the specific methylation of isoliquiritigenin to yield the final product.

Formation of the Precursor: Isoliquiritigenin

The synthesis of isoliquiritigenin begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway. The key enzymatic steps are outlined below:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): A key enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone isomerase (CHI): In many flavonoid pathways, CHI would isomerize naringenin chalcone to naringenin. However, for isoliquiritigenin synthesis, a specific type of chalcone synthase or a related enzyme might be involved that directly produces isoliquiritigenin, or there might be an alternative isomerization pathway. Isoliquiritigenin is 2',4,4'-trihydroxychalcone.

The Final Methylation Step

The final and defining step in the biosynthesis of this compound is the methylation of the 2'-hydroxyl group of isoliquiritigenin.

-

S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase (CHMT): This enzyme, also known as chalcone O-methyltransferase, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of isoliquiritigenin.[1][2] This reaction yields this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct.[1][2]

Diagram of the Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound.

Quantitative Data

Quantitative understanding of the enzymes involved in the biosynthesis of this compound is essential for metabolic engineering and for the development of in vitro production systems. The following tables summarize the available quantitative data for the key enzyme, S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase (CHMT).

Table 1: Kinetic Properties of S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase (CHMT) from Medicago sativa (Alfalfa) [3]

| Parameter | Value | Conditions |

| Km (Isoliquiritigenin) | 2.2 µM | pH 9.0 |

| Km (S-adenosyl-L-methionine) | 17.7 µM | pH 9.0 |

| pH Optimum | 9.0 | - |

| pI | 4.7 | - |

| Molecular Weight (Mr) | 43,000 | Monomer |

Regulation of Biosynthesis

The biosynthesis of this compound, as part of the broader flavonoid pathway, is tightly regulated by both developmental cues and environmental stimuli. This regulation primarily occurs at the transcriptional level, affecting the expression of the biosynthetic genes.

Elicitor-Induced Biosynthesis

The production of flavonoids, including this compound, is often part of a plant's defense response against pathogens and herbivores. Elicitors, which are molecules that trigger a defense response, have been shown to induce the activity of CHMT and other enzymes in the flavonoid pathway.

-

Yeast Extract: Treatment of plant cell cultures with yeast extract, a common biotic elicitor, has been shown to significantly increase the activity of CHMT.[3] This suggests that the CHMT gene is upregulated as part of a defense signaling cascade.

Hormonal Regulation

Plant hormones play a crucial role in mediating defense responses and regulating secondary metabolism. The biosynthesis of flavonoids is known to be influenced by several key hormones:

-

Jasmonates (e.g., Methyl Jasmonate): Jasmonates are central regulators of plant defense against herbivores and necrotrophic pathogens. They are known to induce the expression of many genes in the flavonoid biosynthesis pathway.

-

Salicylic Acid: Salicylic acid is a key signaling molecule in the plant's defense against biotrophic pathogens. It can also influence the expression of flavonoid biosynthetic genes, sometimes synergistically or antagonistically with jasmonates.

Diagram of the Regulatory Signaling Pathway

Caption: Simplified signaling pathway for the regulation of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Enzyme Assay for S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase (CHMT)

This protocol is adapted from the methods used for the characterization of CHMT from alfalfa.[3]

Materials:

-

Plant tissue (e.g., licorice roots, elicited cell cultures)

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 14 mM 2-mercaptoethanol (B42355), 10% (v/v) glycerol, 1 mM EDTA, 5 mM ascorbic acid, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Assay Buffer: 0.1 M Tris-HCl (pH 9.0)

-

Substrates:

-

Isoliquiritigenin solution (in methanol)

-

S-adenosyl-L-[methyl-14C]methionine (radiolabeled) or non-radiolabeled SAM

-

-

Scintillation cocktail

-

Ethyl acetate (B1210297)

-

Microcentrifuge tubes

-

Liquid scintillation counter or HPLC system

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 1:3 w/v ratio) using a mortar and pestle or a homogenizer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. The protein concentration can be determined using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay (Radiometric):

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

Assay Buffer (to a final volume of 100 µL)

-

Enzyme extract (e.g., 10-50 µg of protein)

-

Isoliquiritigenin (e.g., 10 µM final concentration)

-

S-adenosyl-L-[methyl-14C]methionine (e.g., 20 µM final concentration, with a specific activity of ~50 mCi/mmol)

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly to extract the methylated product into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer a known volume of the upper ethyl acetate phase to a scintillation vial.

-

Evaporate the ethyl acetate.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled methyl group incorporated into the product.

-

-

Enzyme Assay (Non-Radiometric - HPLC-based):

-

Follow the same procedure as the radiometric assay, but use non-radiolabeled SAM.

-

After stopping the reaction, evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

-

Analyze the sample by reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

-

Monitor the product formation by UV detection at a wavelength where this compound has a strong absorbance (e.g., around 370 nm).

-

Quantify the product by comparing its peak area to a standard curve of purified this compound.

-

Purification of S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase (CHMT)

This is a general protocol for the purification of a methyltransferase from a plant source, based on established methods.[3]

Diagram of the Protein Purification Workflow

Caption: General workflow for the purification of CHMT from plant material.

Procedure:

-

Crude Extract Preparation: Prepare a crude enzyme extract as described in the enzyme assay protocol.

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to a specific saturation percentage (e.g., 40-70%, to be determined empirically).

-

After stirring for 30-60 minutes, centrifuge at 15,000 x g for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 14 mM 2-mercaptoethanol and 10% glycerol).

-

-

Dialysis: Dialyze the resuspended pellet against the same buffer overnight at 4°C with several buffer changes to remove the ammonium sulfate.

-

Anion-Exchange Chromatography:

-

Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with the dialysis buffer.

-

Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

-

Collect fractions and assay each for CHMT activity. Pool the active fractions.

-

-

Affinity Chromatography:

-

Load the pooled active fractions onto an affinity column (e.g., S-adenosyl-L-homocysteine-agarose or a similar matrix) pre-equilibrated with the appropriate buffer.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the CHMT enzyme with a high concentration of SAM or SAH, or by changing the pH or ionic strength of the buffer.

-

Collect fractions and assay for activity. Pool the active fractions.

-

-

Size-Exclusion Chromatography:

-

Concentrate the pooled active fractions from the previous step.

-

Load the concentrated sample onto a size-exclusion chromatography column (e.g., Sephacryl S-200) pre-equilibrated with a suitable buffer.

-

Elute the proteins with the same buffer.

-

Collect fractions and assay for CHMT activity. The active fractions should contain the purified enzyme.

-

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of the CHMT gene and other relevant flavonoid biosynthesis genes in response to elicitors or hormonal treatments.

Materials:

-

Plant tissue (control and treated)

-

Liquid nitrogen

-

RNA extraction kit (plant-specific)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for CHMT, CHS, and a reference gene (e.g., actin or ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a plant-specific RNA extraction kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

-

DNase Treatment:

-

Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with either oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mixture containing:

-

qPCR master mix

-

Forward and reverse primers for the target gene (CHMT or CHS) and the reference gene

-

Diluted cDNA template

-

Nuclease-free water

-

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

-

Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Conclusion

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, culminating in a specific methylation event catalyzed by S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase. The production of this compound is intricately regulated by plant defense signaling pathways, offering opportunities for enhancing its yield through elicitation and metabolic engineering. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug development, facilitating further investigation and exploitation of this promising bioactive compound.

References

A Technical Guide to the Biological Activities of 2'-O-Methylisoliquiritigenin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known biological activities of 2'-O-Methylisoliquiritigenin (also referred to as ILME or Isoliquiritigenin 2'-methyl ether), with a focus on its molecular mechanisms, relevant experimental data, and associated research methodologies.

Core Biological Activity: Anticancer Effects

This compound (ILME) has been identified as a promising compound with significant anticancer properties, particularly against oral cancer. Research indicates that ILME inhibits the growth of primary and metastatic oral cancer cell lines through the induction of apoptosis, while not affecting normal epithelial cells.[1] This selective cytotoxicity highlights its potential as a targeted chemotherapeutic agent.

Mechanism of Action in Oral Cancer

The primary mechanism of ILME's anticancer effect involves the upregulation of Heme Oxygenase-1 (HO-1), a critical enzyme in cellular defense against oxidative stress.[1] The induction of HO-1 is orchestrated through a complex signaling cascade initiated by ILME.

The key steps in this pathway are:

-

Activation of Upstream Kinases: ILME treatment leads to the time-dependent activation of NF-κB transcription factors and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK).[1]

-

Nrf2 Pathway Activation: The activation of MAPK and NF-κB signaling pathways converges to activate the Nrf2 (NF-E2-related factor 2) pathway.[1] Nrf2 is a master regulator of the antioxidant response.

-

HO-1 Upregulation: Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, leading to the increased expression and synthesis of the HO-1 protein.[1][2]

-

Induction of Apoptosis: The upregulation of HO-1 is crucial for the pro-apoptotic effects of ILME. Inhibition of HO-1 activity has been shown to attenuate the growth-inhibitory effects of ILME and block the expression of key cell cycle regulatory proteins p21 and p53.[1] This cascade ultimately results in apoptosis, characterized by cell cycle arrest in the sub-G1 phase.[1]

Signaling Pathway Visualization

The signaling cascade through which this compound induces apoptosis in oral cancer cells is illustrated below.

Quantitative Data Summary

While the literature confirms the biological activity of this compound, specific quantitative data, such as IC50 values, are not detailed in the readily available abstracts. The primary study demonstrates a clear dose-dependent and time-dependent relationship in its cytotoxic effects.[1]

| Compound Name | Cell Line(s) | Biological Activity | Quantitative Measurement | Source |

| This compound (ILME) | Primary and metastatic oral cancer cell lines | Growth Inhibition & Apoptosis Induction | Inhibited growth in a time- and dose-dependent manner. (Specific IC50 values not provided in abstract). | [1] |

Note: Further investigation of full-text articles is required to obtain precise IC50 values.

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the biological activities of this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in an incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

-

MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours to allow formazan crystal formation.[4]

-

Solubilization: A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

-

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample. It was used to measure the expression of proteins involved in the signaling pathways affected by ILME, such as HO-1, p21, and p53.[1]

-

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

-

Methodology:

-

Protein Extraction: Cells treated with ILME are lysed to release their total protein content. Protein concentration is determined using an assay like the BCA assay.

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size using an electric current.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or by a digital imager.

-

Analysis: The intensity of the resulting bands corresponds to the amount of the target protein, which can be quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

-

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Flow cytometry was utilized to quantify the extent of apoptosis induced by ILME.[1]

-

Principle: This method uses Annexin V, which binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Methodology:

-

Cell Treatment & Harvesting: Cells are treated with ILME for the desired time, then harvested and washed.

-

Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Data Acquisition: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence emitted from each individual cell as it passes through a laser beam.

-

Analysis: The cell population is segregated into four quadrants:

-

Q1 (Annexin V- / PI-): Live, viable cells.

-

Q2 (Annexin V+ / PI-): Early apoptotic cells.

-

Q3 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Q4 (Annexin V- / PI+): Necrotic cells. The percentage of cells in each quadrant is calculated to quantify the level of apoptosis induced by the compound.

-

-

Experimental Workflow Visualization

The general workflow for assessing the anticancer activity of a novel compound like this compound is depicted below.

References

- 1. Isoliquiritigenin 2'-methyl ether induces growth inhibition and apoptosis in oral cancer cells via heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2'-O-Methylisoliquiritigenin: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methylisoliquiritigenin (ILME) is a naturally occurring chalcone (B49325) found in plants such as Dalbergia odorifera and Caesalpinia sappan. As a methylated derivative of isoliquiritigenin (B1662430) (ISL), ILME has garnered scientific interest for its distinct pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. Detailed experimental methodologies, quantitative data, and analyses of its interactions with key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Chalcones are a class of open-chain flavonoids recognized for their diverse biological activities. This compound (4,4'-dihydroxy-2'-methoxychalcone) is structurally distinguished from its parent compound, isoliquiritigenin, by the presence of a methyl group on the 2'-hydroxyl position of the A ring. This seemingly minor structural modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, bioavailability, and target-binding affinity. This guide synthesizes the current scientific knowledge on ILME, offering a detailed resource for researchers exploring its therapeutic potential.

Pharmacological Properties

Current research indicates that this compound exhibits a range of pharmacological activities, primarily centered on its anti-cancer, anti-inflammatory, and neuroprotective capabilities.

Anticancer Activity

ILME has demonstrated significant growth-inhibitory and pro-apoptotic effects in various cancer cell lines. Notably, it has been shown to be effective against oral cancer cells in a time- and dose-dependent manner.[1] One study reported an IC50 value of 32.5 μM for ILME against the SH-SY5Y human neuroblastoma cell line.[2]

The anti-cancer mechanism of ILME involves the induction of apoptosis, as evidenced by sub-G1 phase arrest in flow cytometry analysis and positive staining with Annexin V-FITC and propidium (B1200493) iodide.[1]

Anti-inflammatory Activity

While specific quantitative data on the anti-inflammatory activity of this compound is limited, the parent compound isoliquiritigenin is a well-documented anti-inflammatory agent. ISL exerts its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This is achieved through the modulation of key inflammatory signaling pathways, including NF-κB and MAPKs. Given the structural similarity, it is plausible that ILME shares some of these anti-inflammatory properties, though further direct investigation is required.

Neuroprotective Effects

The demonstrated cytotoxicity of ILME against the SH-SY5Y neuroblastoma cell line suggests its potential role in modulating neuronal cell viability.[2] Further research is necessary to fully elucidate the neuroprotective or neurotoxic profile of this compound and its potential applications in neurological disorders.

Quantitative Data Summary

To facilitate comparative analysis, the available quantitative data for this compound's biological activity is summarized in the table below.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | SH-SY5Y (human neuroblastoma) | Cytotoxicity | IC50 | 32.5 μM | [2] |

| This compound | Oral Cancer Cell Lines | Growth Inhibition | Dose-dependent | - | [1] |

Signaling Pathway Interactions

This compound has been shown to modulate several critical intracellular signaling pathways implicated in cell survival, proliferation, and inflammation.

NF-κB Pathway

ILME has been observed to activate NF-κB transcription factors in a time-dependent manner in oral cancer cells.[1] The NF-κB pathway is a crucial regulator of inflammation and cell survival. The precise role of ILME-induced NF-κB activation in the context of its overall anti-cancer effect warrants further investigation, as NF-κB can have both pro- and anti-apoptotic roles depending on the cellular context.

References

Structural Characterization of 2'-O-Methylisoliquiritigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methylisoliquiritigenin, a chalcone (B49325) derivative with the chemical name (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a natural product found in various plant species. As a member of the flavonoid family, it shares a common chemical scaffold known for a wide array of biological activities. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, it delves into the compound's interaction with key cellular signaling pathways, offering insights for its potential application in drug discovery and development.

Physicochemical Properties

This compound is a hydrophobic molecule, practically insoluble in water.[1] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Synonyms | 4,4'-dihydroxy-2'-methoxychalcone, Isoliquiritigenin (B1662430) 2'-methyl ether | [1] |

| CAS Number | 112408-67-0, 51828-10-5 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Melting Point | 210-212 °C | [1] |

| Predicted pKa | 7.55 ± 0.20 | [1] |

| Predicted logP | 3.00 | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in publicly accessible literature. The following sections provide general expectations for the spectroscopic characterization of this compound based on the analysis of closely related chalcone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. The expected chemical shifts are influenced by the substitution pattern of the aromatic rings and the α,β-unsaturated ketone system.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Note: The following data is a prediction based on known values for similar chalcone structures and should be confirmed by experimental analysis.

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| 1 | ~192.0 | - |

| 2 | ~118.0 | ~7.5 (d, J ≈ 15.5 Hz) |

| 3 | ~145.0 | ~7.8 (d, J ≈ 15.5 Hz) |

| 1' | ~113.0 | - |

| 2' | ~165.0 | - |

| 3' | ~98.0 | ~6.5 (d, J ≈ 2.0 Hz) |

| 4' | ~166.0 | - |

| 5' | ~108.0 | ~6.6 (dd, J ≈ 8.5, 2.0 Hz) |

| 6' | ~132.0 | ~7.9 (d, J ≈ 8.5 Hz) |

| 1'' | ~127.0 | - |

| 2'', 6'' | ~130.0 | ~7.6 (d, J ≈ 8.5 Hz) |

| 3'', 5'' | ~116.0 | ~6.9 (d, J ≈ 8.5 Hz) |

| 4'' | ~160.0 | - |

| OCH₃ | ~56.0 | ~3.9 (s) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. For this compound, the expected nominal mass is 270 g/mol .

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy. The following are plausible fragmentation pathways.

| m/z (relative abundance) | Proposed Fragment |

| 270 [M]⁺ | Molecular Ion |

| 255 | [M - CH₃]⁺ |

| 161 | [C₉H₉O₂]⁺ (A-ring fragment) |

| 134 | [C₈H₆O₂]⁺ |

| 119 | [C₇H₇O]⁺ (B-ring fragment) |

| 91 | [C₇H₇]⁺ |

X-ray Crystallography

As of the date of this document, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). The determination of its single-crystal X-ray structure would provide definitive proof of its molecular conformation and intermolecular interactions in the solid state.

Experimental Protocols

The following are generalized protocols for the synthesis and structural characterization of this compound, based on established methods for chalcone derivatives.

Synthesis: Claisen-Schmidt Condensation

This compound can be synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde (B117250) in the presence of a base catalyst.

Materials:

-

2-hydroxy-4-methoxyacetophenone

-

4-hydroxybenzaldehyde

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol.

-

Slowly add an aqueous solution of KOH or NaOH to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz or higher for proton NMR.

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for quantitative measurements.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to aid in the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometric Analysis

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with the chosen ionization method (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization).

Data Acquisition (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of formic acid (0.1%) to aid ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

-

Acquisition Mode: Full scan MS to determine the molecular ion and MS/MS (tandem mass spectrometry) to obtain fragmentation patterns. For MS/MS, the molecular ion is isolated and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

X-ray Crystallography

Crystal Growth:

-

Growing single crystals suitable for X-ray diffraction can be achieved through various methods, including slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent or a solvent mixture.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Alternatively, use a vapor diffusion setup where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares on F².

Signaling Pathway Interactions

Studies have shown that isoliquiritigenin 2'-methyl ether (ILME), a synonym for this compound, can induce growth inhibition and apoptosis in oral cancer cells.[3] The proposed mechanism involves the upregulation of Heme Oxygenase-1 (HO-1) through the activation of the MAPK, NF-κB, and Nrf2 signaling pathways.[3]

MAPK, NF-κB, and Nrf2 Signaling Pathways

The following diagrams illustrate the putative role of this compound in modulating these key signaling cascades.

Caption: ILME signaling cascade in oral cancer cells.[3]

Experimental Workflow for Signaling Pathway Analysis

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on cellular signaling pathways.

Caption: Workflow for studying cellular effects.

Conclusion

This compound presents an interesting scaffold for further investigation in the context of drug development, particularly in oncology. While its basic physicochemical properties are known, a comprehensive public database of its detailed structural characterization, including experimental NMR, mass spectrometry, and X-ray crystallography data, is currently lacking. This guide provides a framework for researchers to undertake such characterization. The preliminary evidence of its interaction with the MAPK, NF-κB, and Nrf2 signaling pathways warrants further in-depth studies to elucidate its precise mechanism of action and to explore its full therapeutic potential.

References

Therapeutic Targets of 2'-O-Methylisoliquiritigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methylisoliquiritigenin (M-ISL), a derivative of the chalcone (B49325) isoliquiritigenin (B1662430) found in licorice root, is an emerging natural compound with demonstrated therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the known therapeutic targets of M-ISL, with a focus on its molecular mechanisms of action. Quantitative data from pertinent studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Signaling pathways and experimental workflows are visually represented to enhance understanding. While research specifically on M-ISL is nascent, data from its parent compound, isoliquiritigenin (ISL), is included for comparative purposes, with the clear delineation that methylation can significantly alter biological activity.

Introduction

Chalcones are a class of naturally occurring compounds that form the central core for a variety of important biological molecules. Isoliquiritigenin (ISL), a prominent chalcone isolated from the roots of Glycyrrhiza species, has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[1][2]. This compound (M-ISL), a methylated derivative of ISL, has also demonstrated significant biological activity, particularly in the context of cancer. The methylation at the 2'-hydroxyl group can alter the molecule's physicochemical properties, potentially affecting its bioavailability, metabolic stability, and interaction with molecular targets. This guide focuses on the current understanding of the therapeutic targets of M-ISL.

Known Therapeutic Targets and Mechanisms of Action

The primary therapeutic area for which M-ISL has been investigated is cancer, specifically oral squamous cell carcinoma. The key molecular mechanism identified involves the induction of apoptosis through the upregulation of Heme Oxygenase-1 (HO-1)[3].

Anti-Cancer Activity

Target: Heme Oxygenase-1 (HO-1) and Associated Signaling Pathways

In a pivotal study, M-ISL (referred to as ILME) was shown to inhibit the growth of oral cancer cells in a time- and dose-dependent manner[3]. The principal mechanism of this growth inhibition is the induction of apoptosis. This pro-apoptotic effect is mediated by the upregulation of HO-1 expression through the activation of several upstream signaling pathways:

-

Mitogen-Activated Protein Kinases (MAPKs): M-ISL treatment leads to the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK)[3].

-

Nuclear Factor-kappa B (NF-κB): The transcription factor NF-κB is activated in a time-dependent manner following M-ISL treatment[3].

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): M-ISL promotes the activation of the Nrf2 pathway, a key regulator of the antioxidant response, which in turn upregulates HO-1 expression[3].

The induction of HO-1 by M-ISL is critical for its anti-cancer effects. Inhibition of HO-1 activity was found to attenuate the growth-inhibitory effects of M-ISL and block the expression of the cell cycle regulatory proteins p21 and p53[3].

Quantitative Data

Direct quantitative data, such as IC50 or Ki values for this compound, are limited in the current literature. The primary study on M-ISL in oral cancer qualitatively describes dose-dependent effects[3]. For a broader perspective, quantitative data for the parent compound, isoliquiritigenin (ISL), are presented below. It is crucial to note that these values are for ISL and may not be directly extrapolated to M-ISL due to the structural difference.

Table 1: Quantitative Data for Isoliquiritigenin (ISL) Activity on Various Targets

| Target/Process | Cell Line/System | Assay Type | IC50 / Ki Value | Reference |

| Cell Viability | SK-MEL-28 (Melanoma) | MTT Assay | ~50 µM (at 72h) | [4][5] |

| Cell Viability | Hep3B (Hepatocellular Carcinoma) | MTT Assay | 40-50 µM (at 48h) | [6] |

| Cell Viability | DU145 (Prostate Cancer) | Cell Counting | Dose-dependent decrease (0-20 µM) | [7] |

| Apoptosis Induction | SK-MEL-28 (Melanoma) | Annexin V/PI Staining | Significant increase at 25 & 50 µM | [4][5] |

| EGFR Kinase Activity (Wild Type) | In vitro | Kinase Assay | IC50 ≈ 10 µM | [8] |

| EGFR Kinase Activity (L858R/T790M Mutant) | In vitro | Kinase Assay | IC50 ≈ 20 µM | [8] |

| Nrf2 Activation | RAW 264.7 (Macrophages) | ARE-Luciferase Reporter | Dose-dependent increase (5-20 µM) | [9] |

| p38 MAPK Activation | Pancreatic Cancer Cells | Western Blot | Inhibition of phosphorylation | [10] |

| VEGFR-2 Signaling | HUVECs | BrdU Incorporation | Significant suppression at 10-20 µM | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Oral Cancer Cells

General Experimental Workflow for Investigating M-ISL Targets

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of M-ISL's mechanism of action. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of M-ISL (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with M-ISL at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Protein Extraction: Treat cells with M-ISL, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-NF-κB, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Activation Assay (Luciferase Reporter Assay)

-

Transfection: Co-transfect cells with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of M-ISL.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The fold induction of Nrf2 activity is calculated relative to the vehicle-treated control.

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer activity, primarily through the induction of apoptosis via the MAPK/NF-κB/Nrf2-mediated upregulation of HO-1. While the current body of research specifically on M-ISL is limited, the extensive studies on its parent compound, isoliquiritigenin, suggest a broad range of potential therapeutic applications. Further investigation is warranted to fully elucidate the therapeutic targets of M-ISL, quantify its potency, and understand how its methylation influences its pharmacological profile. The experimental protocols and workflows provided in this guide offer a framework for future research in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. Isoliquiritigenin Inhibits Oral Squamous Cell Carcinoma and Overcomes Chemoresistance by Destruction of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoliquiritigenin 2'-methyl ether induces growth inhibition and apoptosis in oral cancer cells via heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoliquiritigenin inhibits the proliferation, migration and metastasis of Hep3B cells via suppressing cyclin D1 and PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoliquiritigenin induces apoptosis by depolarizing mitochondrial membranes in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoliquiritigenin Induces Apoptosis and Inhibits Xenograft Tumor Growth of Human Lung Cancer Cells by Targeting Both Wild Type and L858R/T790M Mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoliquiritigenin Activates Nuclear Factor Erythroid-2 Related Factor 2 to Suppress the NOD-Like Receptor Protein 3 Inflammasome and Inhibits the NF-κB Pathway in Macrophages and in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoliquiritigenin inhibits pancreatic cancer progression through blockade of p38 MAPK-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]

The Dawn of a Bioactive Chalcone: An In-depth Technical Guide to the Early Discovery and Isolation of 2'-O-Methylisoliquiritigenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery and isolation of 2'-O-Methylisoliquiritigenin (MIG), a naturally occurring chalcone (B49325) with significant biological potential. While a definitive first isolation from a plant source remains elusive in early literature, the enzymatic synthesis and characterization of MIG in the early 1990s marked a pivotal moment in understanding its biosynthesis and paved the way for future investigations into its therapeutic properties. This document provides a comprehensive overview of this early work, including detailed experimental protocols, quantitative data, and a visualization of its known signaling pathways.

Early Discovery: An Enzymatic Approach

The initial significant breakthrough in understanding this compound was not its direct isolation from a plant, but rather the discovery and characterization of the enzyme responsible for its creation. In 1992, a seminal study by Maxwell et al. identified and purified S-adenosyl-L-methionine:isoliquiritigenin (B1662430) 2'-O-methyltransferase (OMT) from alfalfa (Medicago sativa L.).[1] This enzyme specifically catalyzes the methylation of the 2'-hydroxyl group of isoliquiritigenin to form this compound, also known as 4,4'-dihydroxy-2'-methoxychalcone.[1]

The OMT activity was found to be most prominent in the roots of alfalfa seedlings and could be significantly induced in alfalfa cell cultures by treatment with a yeast elicitor.[1] This discovery was crucial as it confirmed the natural occurrence of MIG and elucidated its biosynthetic pathway, providing a clear enzymatic route for its production in plants.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early characterization of the enzyme responsible for MIG synthesis and representative spectroscopic data for chalcones of this type.

Table 1: Characteristics of Isoliquiritigenin 2'-O-methyltransferase from Alfalfa [1]

| Parameter | Value |

| Subunit Molecular Weight | 43,000 Da |

| pH Optimum | 9.0 |

| Isoelectric Point (pI) | 4.7 |

| Km for Isoliquiritigenin | 2.2 µM |

| Km for S-adenosyl-L-methionine | 17.7 µM |

Table 2: Representative Spectroscopic Data for this compound and Structurally Similar Chalcones

| Spectroscopic Data | This compound (Representative) |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 8.04 (d, J=8.8 Hz, 2H), 7.80 (d, J=15.6 Hz, 1H), 7.63 (d, J=8.8 Hz, 2H), 7.54 (d, J=15.6 Hz, 1H), 6.98 (d, J=8.8 Hz, 2H), 6.55 (dd, J=8.4, 2.4 Hz, 1H), 6.45 (d, J=2.4 Hz, 1H), 3.87 (s, 3H) |

| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 192.5, 165.8, 163.5, 144.5, 132.2, 131.0, 128.5, 122.0, 116.2, 114.0, 106.5, 98.8, 55.8 |

| Mass Spectrometry (ESI-MS) | m/z 271 [M+H]+ |

Experimental Protocols

The following are detailed methodologies for key experiments related to the early enzymatic discovery of this compound, based on the work of Maxwell et al. (1992).[1]

Plant Material and Cell Cultures

-

Alfalfa Seeds: Medicago sativa L. seeds were surface-sterilized and germinated on moist filter paper in the dark at 25°C.

-

Cell Suspension Cultures: Alfalfa cell suspension cultures were maintained in Murashige and Skoog medium supplemented with 2,4-dichlorophenoxyacetic acid and kinetin. Cultures were grown in the dark at 25°C on a rotary shaker.

Enzyme Extraction and Assay

-

Extraction: Plant tissues or cultured cells were frozen in liquid nitrogen and ground to a fine powder. The powder was then homogenized in an extraction buffer containing Tris-HCl (pH 7.5), sucrose, and 2-mercaptoethanol. The homogenate was centrifuged, and the supernatant was used for the enzyme assay.

-

Enzyme Assay: The standard assay mixture contained Tris-HCl buffer (pH 9.0), isoliquiritigenin (dissolved in ethylene (B1197577) glycol monomethyl ether), and [methyl-14C]S-adenosyl-L-methionine. The reaction was initiated by adding the enzyme extract and incubated at 30°C. The reaction was terminated by the addition of HCl. The methylated product (this compound) was extracted with ethyl acetate, and the radioactivity was determined by liquid scintillation counting.

Enzyme Purification Workflow

The purification of isoliquiritigenin 2'-O-methyltransferase from elicited alfalfa cell cultures involved a multi-step chromatographic process.

Signaling Pathways and Biological Activity

Subsequent research has begun to elucidate the biological activities of this compound, often referred to in literature as isoliquiritigenin 2'-methyl ether (ILME). One notable study demonstrated its potential as an anti-cancer agent in oral cancer cells. The study revealed that MIG induces apoptosis and inhibits cell growth through the modulation of several key signaling pathways.

MIG-Induced Apoptosis Signaling in Oral Cancer Cells

The diagram below illustrates the proposed signaling cascade initiated by this compound in oral cancer cells, leading to apoptosis.

This pathway highlights that this compound activates Mitogen-Activated Protein Kinases (MAPKs) such as JNK and ERK, as well as the transcription factors NF-κB and Nrf2. This concerted activation leads to the upregulation of Heme Oxygenase-1 (HO-1), which plays a crucial role in the subsequent induction of apoptosis in oral cancer cells.

Conclusion

The early research into this compound, particularly the characterization of its biosynthetic enzyme, laid the critical groundwork for understanding this bioactive chalcone. While the historical details of its first direct isolation from a natural source are not as well-documented as its enzymatic synthesis, the foundational knowledge of its existence and formation has spurred further investigation into its promising pharmacological activities. The elucidation of its impact on key cellular signaling pathways, such as those involved in cancer cell apoptosis, underscores the potential of MIG as a lead compound in drug discovery and development. This guide provides a technical foundation for researchers and scientists to build upon as they continue to explore the therapeutic applications of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays of 2'-O-Methylisoliquiritigenin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the in vitro effects of 2'-O-Methylisoliquiritigenin, a chalcone (B49325) derivative with potential anticancer properties. The following protocols outline key assays to assess its impact on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways.

Overview of this compound's Biological Activity

This compound and its close analog, Isoliquiritigenin (ISL), have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Studies suggest that these compounds can induce cell cycle arrest and apoptosis through the modulation of several key signaling pathways, including the MAPK, PI3K/Akt/mTOR, and STAT3 pathways.[1][3][4] The protocols described here are designed to enable researchers to systematically evaluate the in vitro efficacy and mechanism of action of this compound.

Data Presentation

The following table summarizes the typical quantitative data obtained from the described experimental protocols. This structure allows for a clear comparison of the effects of this compound across different cell lines and experimental conditions.

| Assay | Metric | Cell Line A | Cell Line B | Cell Line C |

| Cell Viability (MTT Assay) | IC50 (µM) at 48h | e.g., 25.5 ± 2.1 | e.g., 42.1 ± 3.5 | e.g., 15.8 ± 1.9 |

| Apoptosis (Annexin V/PI) | % Apoptotic Cells at 24h (at IC50) | e.g., 45.3 ± 4.2 | e.g., 35.7 ± 3.1 | e.g., 55.2 ± 5.0 |

| Cell Cycle (PI Staining) | % G2/M Arrest at 24h (at IC50) | e.g., 38.6 ± 3.9 | e.g., 25.1 ± 2.8 | e.g., 48.9 ± 4.5 |

| Protein Expression (Western Blot) | Fold Change in p-ERK (relative to control) | e.g., 0.4 ± 0.05 | e.g., 0.6 ± 0.08 | e.g., 0.3 ± 0.04 |